Pyrazole-1-carbonyl chloride

Overview

Description

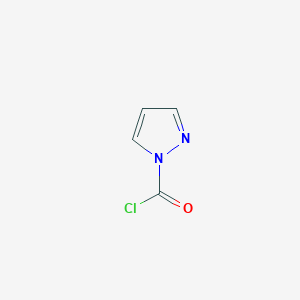

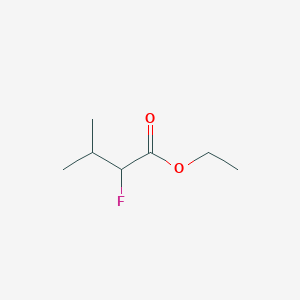

Pyrazole-1-carbonyl chloride is a compound with the molecular formula C4H3ClN2O. It has a molecular weight of 130.53 . The IUPAC name for this compound is 1H-pyrazole-1-carbonyl chloride .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .

Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .

Chemical Reactions Analysis

Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in [3 + 2] cycloaddition reactions of diazo compounds and their synthetic equivalents .

Physical and Chemical Properties Analysis

This compound is a solid compound. It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Ligand Development

Pyrazole-1-carbonyl chloride is a versatile intermediate in organic synthesis, particularly in the creation of pyrazoles with functionalized substituents. Grotjahn et al. (2002) detailed a flexible synthesis approach for pyrazoles, facilitating the attachment of various substituents to the pyrazole nucleus. This method enables the preparation of 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, serving as precursors for further functionalized pyrazoles. These derivatives are valuable in ligand development, with potential applications in metal coordination due to their ability to facilitate hydrogen bonding depending on the steric environment created by the substituent at the C5 position (Grotjahn et al., 2002).

Organometallic Complexes

This compound also plays a critical role in forming organometallic complexes. Sadimenko and Basson (1996) systematized the behavior of pyrazoles as ligands in metal carbonyl and dienyl complexes, showcasing the versatility of pyrazoles, including derivatives from this compound, in coordinating with various metals. These complexes have significant implications in catalysis, material science, and the synthesis of complex molecules (Sadimenko & Basson, 1996).

Fluorescent Materials

The development of fluorescent materials is another area where this compound finds application. Willy and Müller (2008) demonstrated the synthesis of highly fluorescent 1,3,5-trisubstituted pyrazoles through a three-component reaction involving acyl chlorides. These pyrazoles exhibit strong fluorescence in solution and solid state, offering opportunities for creating new materials for sensing, imaging, and optoelectronic devices (Willy & Müller, 2008).

Light-Emitting Materials

Ranjan et al. (2003) explored the potential of pyrazolato diimine rhenium(I) carbonyl complexes, derived from this compound, as phosphors for organic light-emitting diodes (OLEDs). These complexes demonstrate phosphorescent emission, highlighting their utility in developing green light-emitting materials for OLED applications. Their study underscores the significance of this compound derivatives in advancing OLED technology (Ranjan et al., 2003).

Safety and Hazards

Future Directions

The synthesis of pyrazole derivatives, including Pyrazole-1-carbonyl chloride, is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Future research may focus on developing more efficient and selective synthesis methods for pyrazole derivatives .

Mechanism of Action

Target of Action

Pyrazole-1-carbonyl chloride is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have a broad spectrum of biological activities, making them promising candidates for various therapeutic applications . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets due to their versatile framework . The specific interactions of this compound with its targets would depend on the specific structure of the compound and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected would depend on the specific targets of the compound.

Result of Action

Pyrazole derivatives are known to have a broad spectrum of biological activities, suggesting that they could have various molecular and cellular effects .

Properties

IUPAC Name |

pyrazole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)7-3-1-2-6-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXRORHHSPMXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-Benzhydryl 7-amino-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1642734.png)

![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B1642756.png)